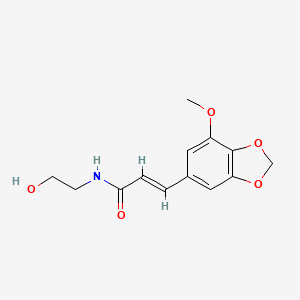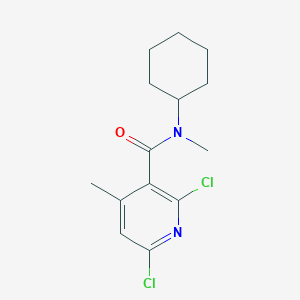![molecular formula C14H12FN3O3 B11469444 3-([4-(4-Fluorophenyl)-5-methyl-2H-pyrazol-3-yl]carbamoyl)prop-2-enoic acid](/img/structure/B11469444.png)
3-([4-(4-Fluorophenyl)-5-methyl-2H-pyrazol-3-yl]carbamoyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{[4-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]CARBAMOYL}PROP-2-ENOIC ACID is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a methyl-substituted pyrazole ring, and a carbamoyl-prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[4-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]CARBAMOYL}PROP-2-ENOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with 3-methyl-1H-pyrazole-5-carboxylic acid, followed by the introduction of the carbamoyl group and subsequent formation of the prop-2-enoic acid moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production process. Additionally, purification methods like crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{[4-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]CARBAMOYL}PROP-2-ENOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, resulting in a diverse array of derivatives.
Scientific Research Applications
(2E)-3-{[4-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]CARBAMOYL}PROP-2-ENOIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical properties.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-{[4-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]CARBAMOYL}PROP-2-ENOIC ACID involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the observed effects. Detailed studies on its binding affinity and specificity are crucial for understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-{[4-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]CARBAMOYL}PROP-2-ENOIC ACID
- (2E)-3-{[4-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]CARBAMOYL}PROP-2-ENOIC ACID
- (2E)-3-{[4-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]CARBAMOYL}PROP-2-ENOIC ACID
Uniqueness
The uniqueness of (2E)-3-{[4-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]CARBAMOYL}PROP-2-ENOIC ACID lies in its fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H12FN3O3 |
|---|---|
Molecular Weight |
289.26 g/mol |
IUPAC Name |
(E)-4-[[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H12FN3O3/c1-8-13(9-2-4-10(15)5-3-9)14(18-17-8)16-11(19)6-7-12(20)21/h2-7H,1H3,(H,20,21)(H2,16,17,18,19)/b7-6+ |
InChI Key |
JIHSWQXCGXRSLE-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)NC(=O)/C=C/C(=O)O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=C(C(=NN1)NC(=O)C=CC(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11469368.png)
![N-(4-ethylphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11469380.png)

![2-amino-4-(2,5-dimethyl-3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}phenyl)-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11469387.png)
![4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B11469400.png)
![7-(2-Chloro-6-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11469401.png)
![N-[5-oxo-2-phenyl-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]thiophene-2-carboxamide](/img/structure/B11469410.png)
![8-(3,4-dimethoxyphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11469414.png)

![3-(4-chlorophenyl)-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11469429.png)
![N-(4-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetyl}phenyl)methanesulfonamide](/img/structure/B11469438.png)
![1-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-1H-tetrazole](/img/structure/B11469439.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}butanamide](/img/structure/B11469459.png)

